molecular formula C14H14N2O3 B15279211 (4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate

(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate

Cat. No.: B15279211
M. Wt: 258.27 g/mol
InChI Key: AQNDYCNLNDVHGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate involves multiple steps. One of the key steps includes the formation of the cyclopenta[g]quinazolinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The primary mechanism of action for (4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate involves the inhibition of thymidylate synthase. This enzyme is crucial for DNA synthesis, and its inhibition leads to the disruption of DNA replication in rapidly dividing cells, such as cancer cells. The compound binds to the active site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate is unique due to its selective intracellular accumulation through α-folate receptor-mediated transport. This selective targeting reduces toxicity and enhances efficacy compared to other thymidylate synthase inhibitors .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-2-yl)methyl acetate

InChI

InChI=1S/C14H14N2O3/c1-8(17)19-7-13-15-12-6-10-4-2-3-9(10)5-11(12)14(18)16-13/h5-6H,2-4,7H2,1H3,(H,15,16,18)

InChI Key

AQNDYCNLNDVHGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=C(C=C3CCCC3=C2)C(=O)N1

Origin of Product

United States

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